![molecular formula C19H23Cl2N3O3S2 B2476172 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 324541-15-3](/img/structure/B2476172.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pro-apoptotic Activity and Anticancer Agents
Research has demonstrated the synthesis and evaluation of derivatives related to sulfamoylbenzamide structures for their potential as anticancer agents. For instance, compounds synthesized from indapamide, showing structural similarities, have been evaluated for pro-apoptotic activity against melanoma cell lines, indicating their potential application in cancer treatment research. These compounds have also been investigated as inhibitors of carbonic anhydrase isoforms, suggesting a broad spectrum of utility in cancer therapy research due to their enzyme inhibition capability (Ö. Yılmaz et al., 2015).
Unique Properties of Heterocyclic Compounds
Another area of application involves the synthesis and exploration of unique properties of heterocyclic compounds, which are crucial in developing new materials and chemicals with specific functions. For example, the creation and structural determination of compounds such as 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane highlight the ongoing research in understanding and utilizing the unique chemical behaviors of heterocycles in various applications, from material science to pharmacology (J. Nakayama et al., 1998).
Carbonic Anhydrase Inhibition
The study of aromatic sulfonamide inhibitors of carbonic anhydrases showcases the therapeutic potential of these compounds in treating conditions like glaucoma, edema, and epilepsy. The research on new aromatic sulfonamides reveals their nanomolar inhibitory activity against different isoenzymes of carbonic anhydrase, indicating the precision with which these compounds can be designed to target specific enzymes (C. Supuran et al., 2013).
Advanced Materials Development
The synthesis and study of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, resulting in materials with high refractive indices and small birefringences, represent the compound's application in creating advanced materials. These materials' properties, such as good thermomechanical stabilities, make them suitable for optical and electronic applications, indicating the breadth of scientific research applications of related compounds (P. Tapaswi et al., 2015).
Anticonvulsant Activities
Research into 3-substituted 1,2-benzisoxazole derivatives has uncovered compounds with marked anticonvulsant activity, demonstrating the therapeutic research applications of sulfamoylbenzamide derivatives in neurological conditions. The optimization of these compounds' structures could lead to new treatments for epilepsy and related disorders (H. Uno et al., 1979).
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O3S2/c1-13-2-7-17-16(12-13)22-19(28-17)23-18(25)14-3-5-15(6-4-14)29(26,27)24(10-8-20)11-9-21/h3-6,13H,2,7-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTDOPMGIPAMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

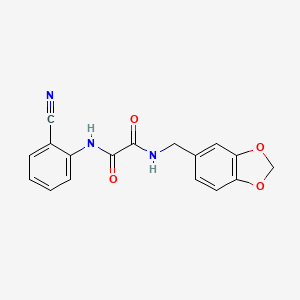

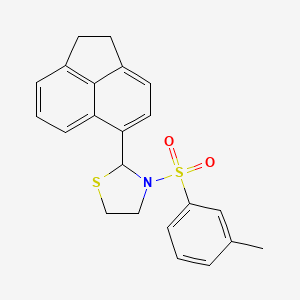
![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)
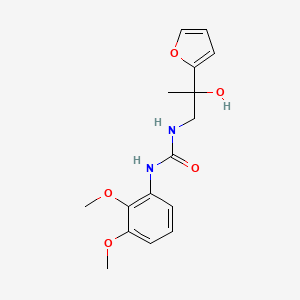

![2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2476104.png)
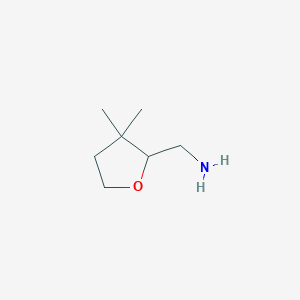
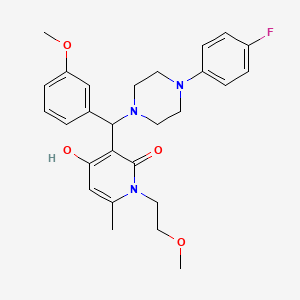
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)
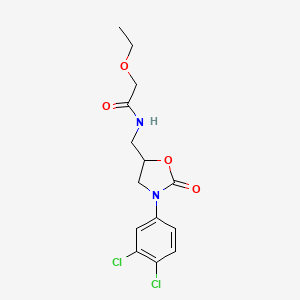
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)
![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)